Methyl 4-[(2-methylbenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(2-methylbenzoyl)amino]benzoate is an organic compound with the molecular formula C16H15NO3. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides . The compound is characterized by the presence of a methyl group and a benzoyl group attached to an aminobenzoate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(2-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylbenzoic acid with o-toluoyl chloride . The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methylbenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-methylbenzoyl)amino]benzoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes and pesticides, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. The benzoyl group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but lacks the aminobenzoate moiety.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group.
Uniqueness
Methyl 4-[(2-methylbenzoyl)amino]benzoate is unique due to the presence of both a methyl group and a benzoyl group attached to an aminobenzoate structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it suitable for various applications in pharmaceuticals, dyes, and pesticides.
Properties
IUPAC Name |
methyl 4-[(2-methylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-3-4-6-14(11)15(18)17-13-9-7-12(8-10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLDBBDVYSFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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